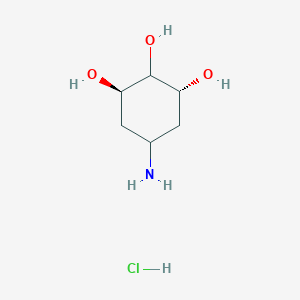

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride, also known as D-glucosamine hydrochloride, is a widely used dietary supplement and pharmaceutical ingredient. It is a natural amino sugar that is commonly found in shellfish, animal bones, and fungi. In recent years, D-glucosamine hydrochloride has gained significant attention due to its potential therapeutic benefits in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Chiral Building Blocks in Amino Acid Synthesis

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and similar compounds are used as chiral building blocks in the preparation of sugar amino acids and peptidomimetics. For instance, Defant et al. (2011) utilized a bicyclic lactone obtained from catalytic pyrolysis of cellulose to synthesize a δ-sugar amino acid. This compound serves as an isoster of the dipeptide glycine-alanine, presenting potential use in creating new peptidomimetics with restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Precursors to Carbocyclic Nucleosides

Compounds structurally related to this compound are also employed as precursors in the synthesis of carbocyclic nucleosides. Rajappan et al. (2001) discussed the synthesis of a protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, which is a crucial building block for the 5′-nor carbocyclic nucleosides, noted for their significant biological properties (Rajappan et al., 2001).

Glycosidase Inhibitory Activities

Lysek et al. (2007) studied conduramine F-1 epoxides derived from compounds similar to this compound and found that these compounds exhibit glycosidase inhibitory activities. Specific derivatives were identified as good inhibitors of beta-xylosidase and alpha-glucosidase, presenting potential implications in therapeutic applications (Lysek et al., 2007).

Enantiodiscriminating Ability in NMR Spectroscopy

Yang et al. (2006) synthesized compounds derived from (1R,2R)-diaminocyclohexane and evaluated their enantiodiscriminating ability using 1H NMR spectroscopy. These compounds demonstrated better enantiodiscrimination for certain chiral carboxylic acids compared to commercially available chiral solvating agents, marking them as promising agents for future applications (Yang et al., 2006).

Eigenschaften

IUPAC Name |

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKJFCRAOREGZ-FQOUYKNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C(C1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1N)O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)